molecular formula C13H20N2O4S B5283919 N-butyl-4-methoxy-3-(methylsulfamoyl)benzamide

N-butyl-4-methoxy-3-(methylsulfamoyl)benzamide

Cat. No.: B5283919
M. Wt: 300.38 g/mol
InChI Key: HRBVOFYIUNCKLA-UHFFFAOYSA-N
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Description

N-butyl-4-methoxy-3-(methylsulfamoyl)benzamide: is a synthetic organic compound belonging to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. This compound is characterized by the presence of a butyl group, a methoxy group, and a methylsulfamoyl group attached to the benzamide core.

Mechanism of Action

Target of Action

Similar compounds have been found to act as allosteric activators of human glucokinase . Glucokinase is a key enzyme in glucose metabolism, playing a significant role in maintaining blood glucose homeostasis.

Mode of Action

It’s known that allosteric activators of glucokinase, such as some n-benzimidazol-2yl benzamide analogues, can increase the catalytic action of glucokinase . This suggests that N-butyl-4-methoxy-3-(methylsulfamoyl)benzamide might interact with its target in a similar manner, enhancing its enzymatic activity.

Biochemical Pathways

The compound likely affects the glucose metabolism pathway by enhancing the activity of glucokinase . This could lead to increased conversion of glucose to glucose-6-phosphate, a crucial step in both glycolysis and glycogenesis. The downstream effects would include increased glucose utilization and decreased blood glucose levels.

Result of Action

The molecular and cellular effects of this compound’s action would likely include enhanced glucose utilization and potentially lowered blood glucose levels, given its possible role as an allosteric activator of glucokinase . This could have therapeutic implications for conditions like type-2 diabetes.

Safety and Hazards

The safety and hazards of benzamides can vary depending on their specific structure. Some benzamides may be harmful if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-4-methoxy-3-(methylsulfamoyl)benzamide typically involves multiple steps:

    Starting Material: The synthesis begins with 4-methoxybenzoic acid.

    Formation of Intermediate: The 4-methoxybenzoic acid is first converted to 4-methoxybenzoyl chloride using thionyl chloride.

    Amidation Reaction: The 4-methoxybenzoyl chloride is then reacted with N-butylamine to form N-butyl-4-methoxybenzamide.

    Sulfamoylation: Finally, the N-butyl-4-methoxybenzamide undergoes sulfamoylation with methylsulfonyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

    Substitution: The methylsulfamoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of N-butyl-4-hydroxy-3-(methylsulfamoyl)benzamide.

    Reduction: Formation of N-butyl-4-methoxy-3-(methylsulfamoyl)aniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

Medicine:

  • Explored for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.

Industry:

  • Utilized in the production of pharmaceuticals and agrochemicals.
  • Applied in the development of new materials with specific properties.

Comparison with Similar Compounds

    N-butyl-4-methoxybenzamide: Lacks the methylsulfamoyl group, resulting in different biological activities.

    N-butyl-4-hydroxy-3-(methylsulfamoyl)benzamide: An oxidation product with potentially different properties.

    N-butyl-4-methoxy-3-(ethylsulfamoyl)benzamide: An analog with an ethylsulfamoyl group instead of a methylsulfamoyl group.

Uniqueness: N-butyl-4-methoxy-3-(methylsulfamoyl)benzamide is unique due to the presence of the methylsulfamoyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

N-butyl-4-methoxy-3-(methylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-4-5-8-15-13(16)10-6-7-11(19-3)12(9-10)20(17,18)14-2/h6-7,9,14H,4-5,8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBVOFYIUNCKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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